molecular formula C16H15BrN2O2S B12202814 1-(4-bromo-3-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole

1-(4-bromo-3-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No.: B12202814
M. Wt: 379.3 g/mol
InChI Key: KHWHQSDMWCFVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromo-3-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core substituted with a bromo-methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-3-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves multiple steps. One common approach starts with the preparation of 4-bromo-3-methylbenzenesulfonyl chloride, which is then reacted with 5,6-dimethyl-1H-1,3-benzodiazole under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-3-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-bromo-3-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is unique due to its combination of a benzodiazole core with a bromo-methylbenzenesulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

Molecular Formula

C16H15BrN2O2S

Molecular Weight

379.3 g/mol

IUPAC Name

1-(4-bromo-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole

InChI

InChI=1S/C16H15BrN2O2S/c1-10-7-15-16(8-11(10)2)19(9-18-15)22(20,21)13-4-5-14(17)12(3)6-13/h4-9H,1-3H3

InChI Key

KHWHQSDMWCFVMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.